N-{3-[(difluoromethyl)sulfonyl]phenyl}-4-(1-pyrrolidinylsulfonyl)benzamide
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Overview
Description
N-{3-[(Difluoromethyl)sulfonyl]phenyl}-4-(1-pyrrolidinylsulfonyl)benzamide is a synthetic organic compound characterized by the presence of difluoromethyl and sulfonyl functional groups
Preparation Methods
The synthesis of N-{3-[(difluoromethyl)sulfonyl]phenyl}-4-(1-pyrrolidinylsulfonyl)benzamide involves multiple steps, typically starting with the preparation of the difluoromethyl sulfone intermediate. The synthetic route often includes:
Difluoromethylation: Introduction of the difluoromethyl group to the aromatic ring using reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents.
Sulfonylation: Formation of the sulfonyl group through reactions with sulfonyl chlorides under basic conditions.
Coupling Reactions: The final step involves coupling the difluoromethyl sulfone intermediate with the pyrrolidinylsulfonyl benzamide under suitable conditions to form the target compound.
Chemical Reactions Analysis
N-{3-[(Difluoromethyl)sulfonyl]phenyl}-4-(1-pyrrolidinylsulfonyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-{3-[(Difluoromethyl)sulfonyl]phenyl}-4-(1-pyrrolidinylsulfonyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{3-[(difluoromethyl)sulfonyl]phenyl}-4-(1-pyrrolidinylsulfonyl)benzamide involves its interaction with specific molecular targets. The difluoromethyl and sulfonyl groups play a crucial role in binding to enzymes or receptors, leading to inhibition or modulation of their activity . The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
N-{3-[(Difluoromethyl)sulfonyl]phenyl}-4-(1-pyrrolidinylsulfonyl)benzamide can be compared with other similar compounds, such as:
N-{3-[(Difluoromethyl)sulfonyl]phenyl}-4-(1-piperidinylsulfonyl)benzamide: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
N-{4-[(Difluoromethyl)sulfonyl]phenyl}-3-(1-pyrrolidinylsulfonyl)benzamide: The position of the difluoromethyl sulfonyl group is different.
N-{3-[(Difluoromethyl)sulfonyl]phenyl}-4-(4-morpholinylsulfonyl)benzamide: Contains a morpholinyl group instead of a pyrrolidinyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[3-(difluoromethylsulfonyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O5S2/c19-18(20)28(24,25)16-5-3-4-14(12-16)21-17(23)13-6-8-15(9-7-13)29(26,27)22-10-1-2-11-22/h3-9,12,18H,1-2,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASFVOCIMRVALV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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